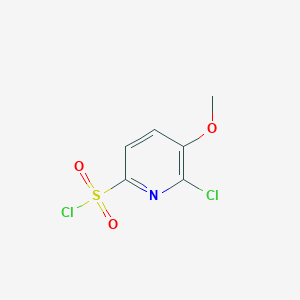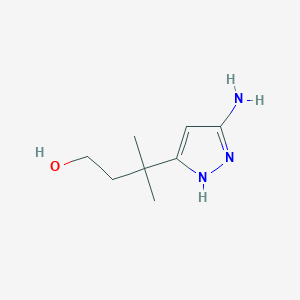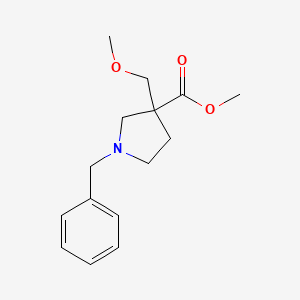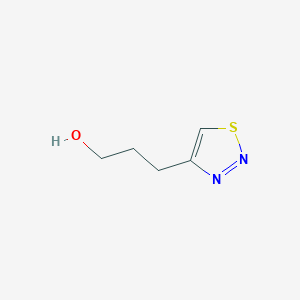
6-chloro-5-methoxypyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methoxypyridine-2-sulfonyl chloride (6-CMP-2SC) is a widely used chemical compound in the field of synthetic chemistry. It is a colorless solid that is soluble in polar organic solvents and is used as a reagent for various chemical reactions. It is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 6-CMP-2SC is used in the synthesis of peptide linkers and in the preparation of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-methoxypyridine-2-sulfonyl chloride is not completely understood. However, it is believed that the reaction involves the formation of an intermediate, which is then converted to the desired product. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction can also be catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-5-methoxypyridine-2-sulfonyl chloride are not well understood. However, it is believed that the compound may have some effect on the metabolism of proteins and peptides. In addition, 6-chloro-5-methoxypyridine-2-sulfonyl chloride may have some effect on the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-chloro-5-methoxypyridine-2-sulfonyl chloride in laboratory experiments is that it is a versatile reagent that can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, 6-chloro-5-methoxypyridine-2-sulfonyl chloride is a toxic compound and should be handled with care. In addition, the reaction conditions must be carefully controlled in order to obtain the desired product.
Direcciones Futuras
There are a number of potential future directions for the use of 6-chloro-5-methoxypyridine-2-sulfonyl chloride. It could be used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of peptide linkers, which could be used to link two or more peptides together. In addition, 6-chloro-5-methoxypyridine-2-sulfonyl chloride could be used in the synthesis of peptides and proteins. Finally, further research could be conducted to better understand the biochemical and physiological effects of 6-chloro-5-methoxypyridine-2-sulfonyl chloride.
Métodos De Síntesis
6-chloro-5-methoxypyridine-2-sulfonyl chloride is synthesized by the reaction of pyridine-2-sulfonyl chloride (PSC) with 6-chloro-5-methoxybenzaldehyde in aqueous acetic acid. The reaction is carried out at room temperature and the product is obtained in high yield. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction can also be carried out in a solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
6-chloro-5-methoxypyridine-2-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of peptide linkers, which are used to link two or more peptides together. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of organic compounds. In addition, 6-chloro-5-methoxypyridine-2-sulfonyl chloride has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
IUPAC Name |
6-chloro-5-methoxypyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-4-2-3-5(9-6(4)7)13(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYNTWLRTXQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methoxypyridine-2-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)




![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)






